(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate

chiral resolution enantiomeric purity moxifloxacin intermediate

(4aS,7aS)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate (CAS 1330763-74-0) is a cis-fused bicyclic N-Boc-protected diamine with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol. The compound belongs to the pyrrolo[3,4-b]pyridine class and is the N6-tert-butoxycarbonyl (Boc) derivative of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, the (S,S)-diazabicyclononane side chain that is a key intermediate in the manufacture of the fourth-generation fluoroquinolone antibiotic moxifloxacin.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 1330763-74-0
Cat. No. B1377930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate
CAS1330763-74-0
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCCNC2C1
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1
InChIKeyLPNOEYLQBVUWGH-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4aS,7aS)-tert-Butyl Hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate (CAS 1330763-74-0) Is a Critical Chiral Building Block for Fluoroquinolone Synthesis


(4aS,7aS)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate (CAS 1330763-74-0) is a cis-fused bicyclic N-Boc-protected diamine with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol . The compound belongs to the pyrrolo[3,4-b]pyridine class and is the N6-tert-butoxycarbonyl (Boc) derivative of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, the (S,S)-diazabicyclononane side chain that is a key intermediate in the manufacture of the fourth-generation fluoroquinolone antibiotic moxifloxacin [1]. The (4aS,7aS) absolute configuration is critical because moxifloxacin is the (S,S)-enantiomer, and the opposite (4aR,7aR)-enantiomer yields ent-moxifloxacin, which is a pharmacopoeial impurity with distinct and inferior antibacterial activity [2]. Predicted physicochemical properties include a boiling point of 313.8±15.0 °C and a density of 1.052±0.06 g/cm³ [3].

Why Generic Substitution of CAS 1330763-74-0 with Racemates or Regioisomeric Boc-Pyrrolopyridines Fails in Pharmaceutical Synthesis


Generic substitution of (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate with the racemic cis mixture (CAS 186203-81-6), the opposite enantiomer, or N1-Boc regioisomers (e.g., CAS 159991-07-8) introduces either stereochemical or regiochemical heterogeneity that propagates directly into the final drug substance. Moxifloxacin hydrochloride is the single (S,S)-enantiomer; the (R,R)-enantiomer (ent-moxifloxacin) is a specified impurity that must be controlled at low levels in the finished pharmaceutical product [1]. Use of non-stereodefined building blocks therefore necessitates additional chiral resolution or purification steps, increasing cost and reducing overall yield. Similarly, the N6-Boc protection site is essential for the correct coupling trajectory with the fluoroquinolone carboxylic acid core; N1-protected isomers produce regioisomeric by-products that are not intermediates for moxifloxacin [2].

Quantitative Evidence for Selection of (4aS,7aS)-tert-Butyl Hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate Over Its Analogs


Enantiomeric Excess >99% Achievable via Chiral Purification of the Parent Diamine, a Metric Inaccessible to Racemic Mixtures

The parent (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, from which CAS 1330763-74-0 is derived by Boc protection, can be purified from a crude enantiomeric excess (ee) of 90–98% to >99.0% ee via dihydrohalide salt formation and recrystallization, with a total yield of up to 94.0% [1]. In contrast, the racemic cis mixture (CAS 186203-81-6) possesses an ee of 0% by definition and cannot be converted to enantioenriched material without an additional resolution step. The Boc derivative retains the stereochemical integrity of the parent diamine, as the Boc protection step does not involve the chiral centers [2].

chiral resolution enantiomeric purity moxifloxacin intermediate diastereomeric salt formation

Commercial Purity Specification of 95.0% Non-Volatile Content, with Distributors Offering Up to 98.0% for Pharmaceutical-Grade Batches

CAS 1330763-74-0 is routinely supplied with a minimum purity of 95.0% (non-volatile content) by major distributors such as CymitQuimica / Fluorochem , and specialty vendors such as MolCore offer batches with NLT 98.0% purity intended for global pharmaceutical R&D and quality control applications . In comparison, the racemic cis mixture (CAS 186203-81-6) is commonly listed at 95% purity , but without a defined enantiomeric composition, the chemical purity alone is insufficient for pharmaceutical procurement. The combination of high chemical purity and optically defined stereochemistry distinguishes CAS 1330763-74-0 from the racemate.

purity specification non-volatile content quality control pharmaceutical intermediate

Regiochemistry at N6-Boc Enables Correct Coupling Trajectory in Moxifloxacin Synthesis, Avoiding N1-Boc Isomer By-products

The Boc group in CAS 1330763-74-0 is installed specifically at the N6 position of the pyrrolo[3,4-b]pyridine scaffold, which corresponds to the nitrogen atom that couples with the fluoroquinolone carboxylic acid core in moxifloxacin synthesis [1]. The N1-Boc regioisomer (CAS 159991-07-8) places the protecting group on the pyrrolidine nitrogen, which would require additional protecting-group manipulation steps (Boc removal, selective reprotection) before coupling. The patent literature for moxifloxacin manufacturing consistently identifies the N6-protected (4aS,7aS) intermediate as the direct coupling partner [2]. No analogous patent precedent exists for the N1-Boc regioisomer as a moxifloxacin intermediate.

regioselectivity N-Boc protection moxifloxacin coupling synthetic efficiency

Physicochemical Stability Advantages of the Boc-Protected Form vs. the Unprotected Diamine Free Base for Long-Term Storage and Shipping

The unprotected (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is a secondary amine susceptible to atmospheric CO₂ absorption and oxidative degradation, requiring cold-chain storage and inert atmosphere handling [1]. In contrast, CAS 1330763-74-0, as the N-Boc derivative, is significantly more stable: the supplier Fujifilm Wako specifies ambient temperature (室温) storage without special atmospheric requirements , and Macklin specifies 2–8°C, sealed, dry, and protected from light, describing the physical form as a pale yellow to yellow-brown solid [2]. The unprotected diamine free base is typically handled as a solution or low-temperature-stored solid with more stringent handling requirements.

storage stability N-Boc protection amine stability logistics

Best Research and Industrial Application Scenarios for (4aS,7aS)-tert-Butyl Hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate (CAS 1330763-74-0)


GMP-Compliant Synthesis of Moxifloxacin Hydrochloride Active Pharmaceutical Ingredient (API)

The single-enantiomer (4aS,7aS)-Boc intermediate is the direct coupling partner for the fluoroquinolone carboxylic acid core under magnesium-salt-mediated conditions described in EP 2403831 B1 [1]. The use of CAS 1330763-74-0 with >99% ee (via the parent diamine purification route) ensures that the (R,R)-moxifloxacin impurity in the final API remains within pharmacopoeial limits (typically NMT 0.5%) without additional enantiomeric enrichment steps [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies on Fluoroquinolone Analogs

The Boc-protected (S,S)-diamine scaffold serves as a versatile building block for synthesizing focused libraries of 7-substituted fluoroquinolones, where the stereochemistry at the diazabicyclononane side chain is kept constant while varying the quinolone core or the N-substituent. Using the racemic cis mixture would confound SAR interpretation, as any observed activity differences could arise from differential activities of the two enantiomers [3].

Process Development and Scale-Up of Stereoselective Fluoroquinolone Coupling Reactions

The stability of the Boc protecting group under basic coupling conditions and its clean removal under mild acidic conditions (TFA or HCl/dioxane) make CAS 1330763-74-0 the preferred intermediate for process optimization studies. The ambient-temperature storage compatibility facilitates kilogram-scale procurement and inventory management in pilot-plant settings.

Reference Standard for Chiral Purity Method Development and Validation

CAS 1330763-74-0 can serve as a chiral starting material to generate authentic samples of (S,S)-moxifloxacin and its (R,R)-enantiomer for the development and validation of enantioselective HPLC or CE methods, as described in the pharmacopoeial literature [4]. The defined absolute configuration allows accurate determination of relative retention times and resolution factors.

Quote Request

Request a Quote for (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.